molecular formula C25H23N5OS B4312567 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4312567
M. Wt: 441.5 g/mol
InChI Key: QHHVKIMWPPSMSJ-UHFFFAOYSA-N
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Description

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the ethoxybenzyl group, and the construction of the quinolinecarbonitrile core. Common synthetic routes may include:

    Formation of Benzotriazole Ring: This step often involves the reaction of o-phenylenediamine with nitrous acid to form the benzotriazole ring.

    Introduction of Ethoxybenzyl Group: The ethoxybenzyl group can be introduced through a nucleophilic substitution reaction, where an ethoxybenzyl halide reacts with the benzotriazole derivative.

    Construction of Quinolinecarbonitrile Core: This step may involve a cyclization reaction, where appropriate precursors are reacted under specific conditions to form the quinolinecarbonitrile core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The ethoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, while the quinolinecarbonitrile core can interact with nucleic acids and other cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate

Uniqueness

2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE is unique due to its combination of a benzotriazole moiety, an ethoxybenzyl group, and a quinolinecarbonitrile core. This unique structure imparts distinct chemical properties and potential applications that are not observed in other similar compounds. For example, the presence of the ethoxybenzyl group may enhance its solubility and bioavailability, while the quinolinecarbonitrile core can provide additional biological activities.

Properties

IUPAC Name

2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5OS/c1-2-31-24-12-11-17(13-23(24)30-28-21-9-5-6-10-22(21)29-30)16-32-25-19(15-26)14-18-7-3-4-8-20(18)27-25/h5-6,9-14H,2-4,7-8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHVKIMWPPSMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=C(C=C3CCCCC3=N2)C#N)N4N=C5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-{[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYBENZYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE

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